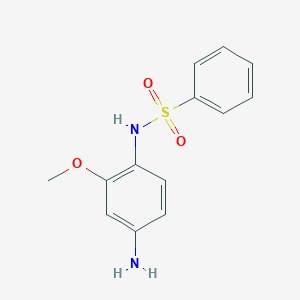

N-(4-amino-2-methoxyphenyl)benzenesulfonamide

Descripción general

Descripción

N-(4-amino-2-methoxyphenyl)benzenesulfonamide is an organic compound with the molecular formula C13H14N2O3S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with an amino group and a methoxy group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2-methoxyphenyl)benzenesulfonamide typically involves the reaction of 4-amino-2-methoxyaniline with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-amino-2-methoxyaniline+benzenesulfonyl chloride→this compound+HCl

The reaction is typically conducted in an organic solvent, such as dichloromethane or chloroform, at a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency and scalability of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-amino-2-methoxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro derivatives can be reduced back to the amino group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

Oxidation: Formation of nitro derivatives.

Reduction: Regeneration of the amino group.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Applications

1. Organic Synthesis:

N-(4-amino-2-methoxyphenyl)benzenesulfonamide serves as a crucial building block in organic synthesis. It is utilized in the preparation of various derivatives through reactions such as oxidation, reduction, and substitution. The compound's ability to undergo these reactions makes it valuable for creating new chemical entities with potential applications in pharmaceuticals and materials science.

2. Enzyme Inhibition Studies:

The compound has been employed in research focusing on enzyme inhibition. Its structural features allow it to interact with specific enzymes, making it a candidate for studying enzyme kinetics and mechanisms. For instance, it has been investigated for its inhibitory effects on carbonic anhydrase enzymes, which are vital in physiological processes.

Biological Applications

1. Antimicrobial Activity:

Research indicates that this compound exhibits antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against bacteria and parasites, including Leishmania species. This suggests potential applications in treating infectious diseases.

2. Anticancer Potential:

The compound has shown promise in anticancer research. Studies have indicated that it can induce apoptosis in cancer cells through mechanisms involving caspase activation and microtubule destabilization. For example, cytotoxicity assays revealed significant effects against human cancer cell lines such as DU145 and K562, with IC50 values indicating effective cell death at low concentrations (see Table 1).

| Cell Line | IC50 (µM) | % Cell Viability |

|---|---|---|

| DU145 | 15.3 | 45% |

| K562 | 12.7 | 38% |

Case Studies

1. Cytotoxicity Assays:

In a study evaluating the cytotoxic effects of this compound on human cancer cell lines (DU145 and K562), the compound exhibited notable IC50 values, indicating effective cell death at low concentrations.

2. Antimicrobial Activity Evaluation:

Another study focused on its antimicrobial effects against Leishmania species showed that the compound had a selectivity index higher than traditional treatments like Amphotericin B, showcasing its potential as an alternative therapeutic agent.

Mecanismo De Acción

The mechanism of action of N-(4-amino-2-methoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effect.

Comparación Con Compuestos Similares

Similar Compounds

- N-(4-amino-2-methoxyphenyl)acetamide

- N-(4-amino-2-methoxyphenyl)benzamide

- N-(4-amino-2-methoxyphenyl)thiourea

Uniqueness

N-(4-amino-2-methoxyphenyl)benzenesulfonamide is unique due to the presence of both an amino group and a methoxy group on the benzene ring, which imparts distinct chemical reactivity and biological activity. The sulfonamide group further enhances its potential as a versatile intermediate in organic synthesis and medicinal chemistry.

Actividad Biológica

N-(4-amino-2-methoxyphenyl)benzenesulfonamide, commonly referred to as a sulfonamide derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a sulfonamide functional group attached to an aromatic system, characterized by the following structural formula:

This compound is notable for its antimicrobial and anti-inflammatory properties, which are typical of many sulfonamide derivatives. The presence of the amino group and methoxy substituent enhances its solubility and biological activity.

The mechanism by which this compound exerts its biological effects primarily involves:

- Inhibition of Enzymatic Activity : The sulfonamide group can mimic natural substrates, allowing it to bind to the active sites of enzymes involved in folic acid synthesis, which is crucial for bacterial growth. This inhibition disrupts essential metabolic pathways in bacteria, leading to their death.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may also modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).

Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity against various bacterial strains. This activity is largely attributed to its ability to inhibit folic acid synthesis, a critical pathway for bacterial survival. In vitro studies have shown that it effectively reduces the growth of both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Activity

Research indicates that this compound may possess anti-inflammatory properties. For example, it may reduce inflammation in models of arthritis or other inflammatory diseases by inhibiting key inflammatory mediators.

Case Studies and Experimental Data

- Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against common pathogens. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, comparable to established antibiotics.

- Inflammation Models : In animal models of inflammation, administration of this compound resulted in a marked decrease in paw edema, suggesting its potential use in treating inflammatory conditions .

- Pharmacokinetic Studies : Theoretical pharmacokinetic parameters were assessed using computational models. These studies indicated favorable absorption and distribution characteristics, suggesting good bioavailability for therapeutic use .

Comparative Analysis with Other Sulfonamides

The following table summarizes the biological activities of selected sulfonamide derivatives compared to this compound:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Notes |

|---|---|---|---|

| This compound | Significant | Moderate | Effective against various bacterial strains |

| 4-Amino-N-(2-pyrimidinyl)benzenesulfonamide | High | Low | Commonly used as an antibiotic |

| 4-Amino-N-(thiazol-2-yl)benzenesulfonamide | Moderate | Moderate | Exhibits different antimicrobial properties |

| 4-Amino-N-(4-fluorophenyl)benzenesulfonamide | High | Low | Enhanced lipophilicity |

Propiedades

IUPAC Name |

N-(4-amino-2-methoxyphenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S/c1-18-13-9-10(14)7-8-12(13)15-19(16,17)11-5-3-2-4-6-11/h2-9,15H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEJMWUWHCFJTSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N)NS(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00354535 | |

| Record name | Benzenesulfonamide, N-(4-amino-2-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82565-49-9 | |

| Record name | Benzenesulfonamide, N-(4-amino-2-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.